Structural Differentiation from the Closest Purchasable Analog: 2-Phenyl vs. 2-(Pyridin-3-ylamino) Thiazole Substitution
The closest commercially available analog is N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylthiazole-4-carboxamide (CAS not publicly assigned), which bears a phenyl group at the thiazole 2-position instead of the pyridin-3-ylamino group present in the target compound . In the Incyte PIM inhibitor patent family, the 2-(pyridin-3-ylamino)thiazole-4-carboxamide substructure is explicitly claimed as a distinct embodiment, and the presence of the pyridin-3-ylamino NH donor/acceptor is expected to alter hinge-region hydrogen-bonding interactions with the kinase ATP-binding pocket relative to the 2-phenyl analog, which lacks this hydrogen-bonding capacity [1]. No head-to-head biochemical comparison of these two compounds has been published.
| Evidence Dimension | Thiazole 2-position substituent: hydrogen-bonding capacity |
|---|---|
| Target Compound Data | 2-(pyridin-3-ylamino): contains secondary amine NH (H-bond donor) and pyridine N (H-bond acceptor) |
| Comparator Or Baseline | 2-phenyl analog: no H-bond donor; only aromatic CH (weak H-bond acceptor potential) |
| Quantified Difference | Qualitative difference in hydrogen-bonding pharmacophore; quantitative affinity difference not reported |
| Conditions | Structural comparison inferred from patent Markush definitions (US10828290B2); no comparative biochemical assay data available |
Why This Matters
For researchers seeking to probe the role of hinge-region hydrogen bonding in PIM kinase inhibition, the target compound provides an additional H-bond donor/acceptor pair that the 2-phenyl analog lacks, making it a distinct chemical tool even in the absence of published potency data.
- [1] Xue, C.; Li, Y.; Feng, H.; et al. Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. U.S. Patent US10828290B2, 2020. See generic Formula (I) and definitions of R¹ substituents including pyridin-3-ylamino. View Source
